

Benchmarking SOLVENT YELLOW 83 for Specific Research Applications: A Comparative Guide

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Compound of Interest

Compound Name: SOLVENT YELLOW 83

Cat. No.: B1172513

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **SOLVENT YELLOW 83** against established dyes and fluorescent probes commonly used in research, particularly for the visualization of intracellular lipid droplets. Due to the limited availability of published data on the research applications of **SOLVENT YELLOW 83**, this document benchmarks its potential utility based on its known physicochemical properties against the well-documented performance of alternatives such as Oil Red O, Sudan Black B, Nile Red, and BODIPY 493/503.

Executive Summary

SOLVENT YELLOW 83 is a metal-complex solvent dye primarily utilized in industrial applications such as inks, wood stains, and paints.^[1] Its solubility in organic solvents suggests a potential for lipophilic staining in biological applications. However, a comprehensive evaluation against established lipid staining reagents is crucial for its adoption in research settings. This guide offers a head-to-head comparison of key performance indicators, detailed experimental protocols for established alternatives, and visual workflows to aid researchers in making informed decisions for their specific experimental needs.

Data Presentation: Comparative Analysis of Dyes and Probes

The following tables summarize the key physicochemical and performance characteristics of **SOLVENT YELLOW 83** and its alternatives.

Table 1: General and Physicochemical Properties

Property	SOLVENT YELLOW 83	Oil Red O	Sudan Black B	Nile Red	BODIPY 493/503
CAS Number	12239-75-7[1][2]	1320-06-5	4197-25-5[3][4]	7385-67-3[5][6]	121207-31-6[7][8]
Chemical Class	Metal Complex, Single Azo[1][2]	Diazo Dye[9]	Diazo Dye[4]	Phenoxazone	Boron-dipyrromethene
Molecular Formula	C16H23N5O2[10]	C26H24N4O[9][11]	C29H24N6[3][4]	C20H18N2O2[5][6][12]	C14H17BF2N2[8]
Appearance	Yellow Powder[1][13]	Red Powder[9]	Dark Brown to Black Powder	Red to Maroon Powder/Crystals[12]	Orange Crystalline Solid
Solubility	Soluble in Acetone, MEK, Diacetone Alcohol[1][13]	Soluble in Isopropanol, Propylene Glycol	Soluble in Ethanol, Propylene Glycol[14]	Soluble in DMSO, Acetone, Ethanol[12]	Soluble in DMSO, Chloroform, Methanol[8]

Table 2: Performance Characteristics in Lipid Staining

Feature	SOLVENT YELLOW 83	Oil Red O	Sudan Black B	Nile Red	BODIPY 493/503
Staining Principle	Presumed Lipophilic	Absorption/Partition	Absorption/Partition[15]	Fluorescence (Solvatochromic)	Fluorescence
Target Lipids	Unknown	Neutral Triglycerides, Lipids[9]	Neutral Fats, Phospholipids, Sterols[16]	Neutral Lipids (Yellow-Gold), Polar Lipids (Red)	Neutral Lipids
Visualization Method	Brightfield Microscopy	Brightfield Microscopy	Brightfield Microscopy	Fluorescence Microscopy	Fluorescence Microscopy
Excitation Max.	N/A	N/A	N/A	~552 nm[17]	~493 nm[8]
Emission Max.	N/A	N/A	N/A	~636 nm[17]	~503 nm[8]
Live Cell Imaging	Not established	No	No	Yes	Yes
Quantitative Analysis	Limited (Colorimetric)	Yes (Elution & Spectrophotometry)	Limited	Yes (Fluorometry, Flow Cytometry)	Yes (Fluorometry, Flow Cytometry)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Oil Red O Staining for Neutral Lipids in Cultured Cells

This protocol is adapted for staining neutral lipids in fixed cultured cells.

Materials:

- Oil Red O stock solution (0.35% w/v in isopropanol)
- ddH₂O
- 60% Isopropanol
- 10% Formalin
- Phosphate-buffered saline (PBS)
- Mayer's Hematoxylin (for counterstaining, optional)

Procedure:

- Culture cells on coverslips or in multi-well plates to desired confluency.
- Wash cells with PBS.
- Fix cells with 10% formalin for 15-30 minutes at room temperature.
- Wash cells twice with ddH₂O.
- Incubate cells with 60% isopropanol for 5 minutes.
- Remove isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts ddH₂O, filtered).
- Incubate for 15-20 minutes at room temperature.
- Wash cells with 60% isopropanol.
- Wash cells with ddH₂O.
- (Optional) Counterstain nuclei with Mayer's Hematoxylin for 1-2 minutes.
- Wash with ddH₂O.
- Mount coverslips using an aqueous mounting medium.

Protocol 2: Sudan Black B Staining for Lipids in Frozen Sections

This protocol is suitable for the visualization of a broad range of lipids in frozen tissue sections. [\[14\]](#)

Materials:

- Sudan Black B staining solution (0.7% w/v in propylene glycol)
- Propylene glycol (100% and 85%)
- 10% Formalin
- Nuclear Fast Red (for counterstaining)
- Aqueous mounting medium

Procedure:

- Cut frozen sections (8-10 μm) and mount on slides.
- Fix in 10% formalin for 10 minutes.
- Wash with two changes of distilled water.
- Place slides in 100% propylene glycol for 5 minutes.
- Stain in pre-heated (60°C) Sudan Black B solution for 7-10 minutes. [\[16\]](#)
- Differentiate in 85% propylene glycol for 3 minutes. [\[16\]](#)
- Rinse thoroughly in distilled water.
- Counterstain with Nuclear Fast Red for 3-5 minutes.
- Wash with distilled water.
- Mount with an aqueous mounting medium.

Protocol 3: Nile Red Staining for Intracellular Lipid Droplets in Live Cells

This protocol describes the use of Nile Red for the fluorescent labeling of lipid droplets in live cells.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Live-cell imaging medium
- Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure:

- Plate cells in a glass-bottom dish suitable for live-cell imaging.
- Prepare a working solution of Nile Red (e.g., 1 $\mu\text{g/mL}$) in pre-warmed imaging medium.
- Remove the culture medium and wash the cells with PBS or HBSS.
- Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
- (Optional) Add a nuclear counterstain during the last 5 minutes of incubation.
- Gently wash the cells twice with pre-warmed imaging medium.
- Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine for red fluorescence and FITC for yellow-gold fluorescence of neutral lipids).

Protocol 4: BODIPY 493/503 Staining for Neutral Lipid Droplets

This protocol is for the specific and bright fluorescent staining of neutral lipid droplets.

Materials:

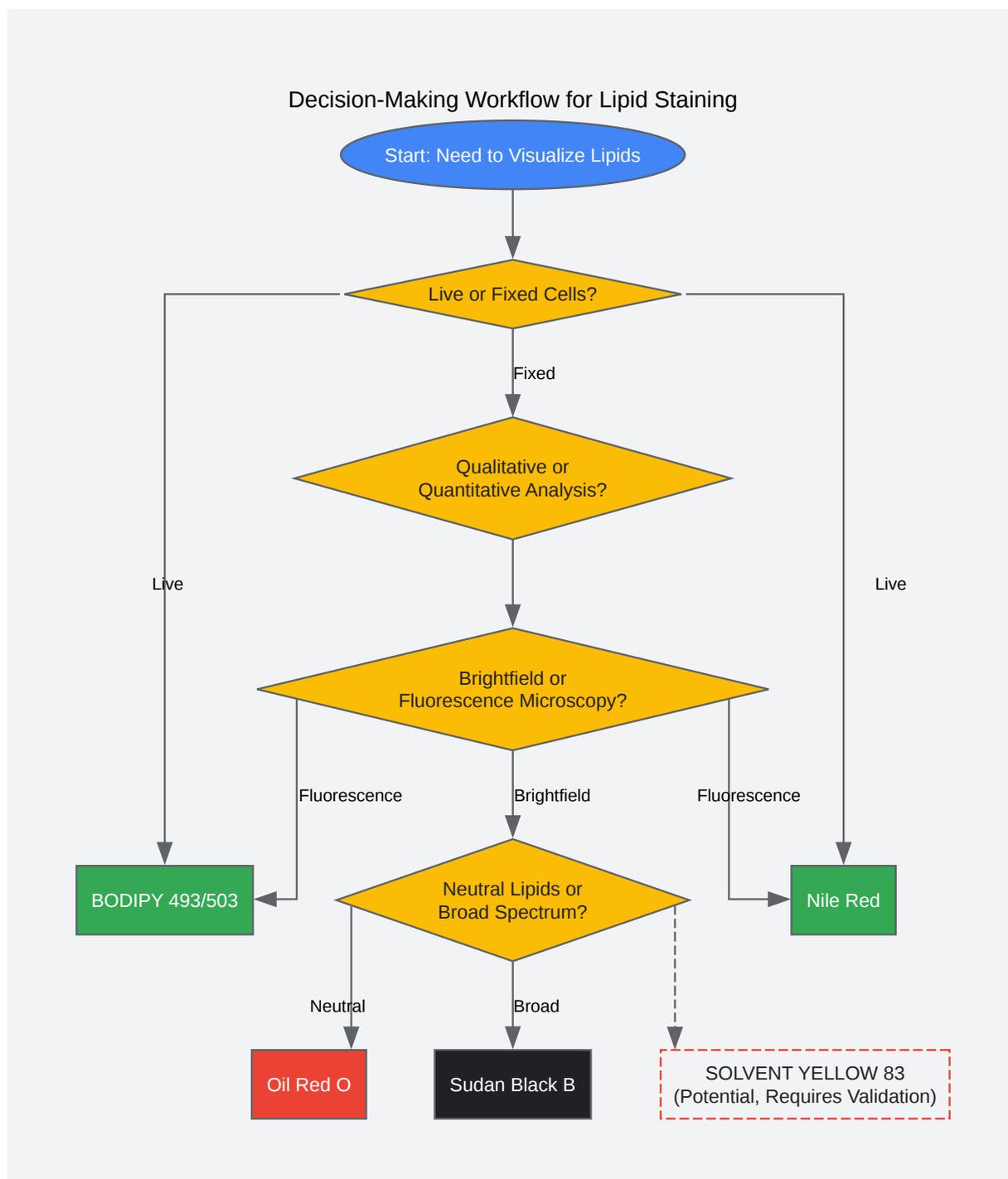
- BODIPY 493/503 stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium or 4% Paraformaldehyde (for fixed cells)
- Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure for Live-Cell Staining:

- Grow cells in an imaging dish to the desired confluency.
- Prepare a working solution of BODIPY 493/503 (e.g., 1-2 μM) in pre-warmed, serum-free medium or PBS.
- Remove the culture medium, wash with PBS, and add the BODIPY 493/503 working solution.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with PBS.
- Add fresh medium or PBS for imaging.
- Visualize using a fluorescence microscope with a standard FITC filter set (Excitation ~493 nm, Emission ~503 nm).[\[18\]](#)

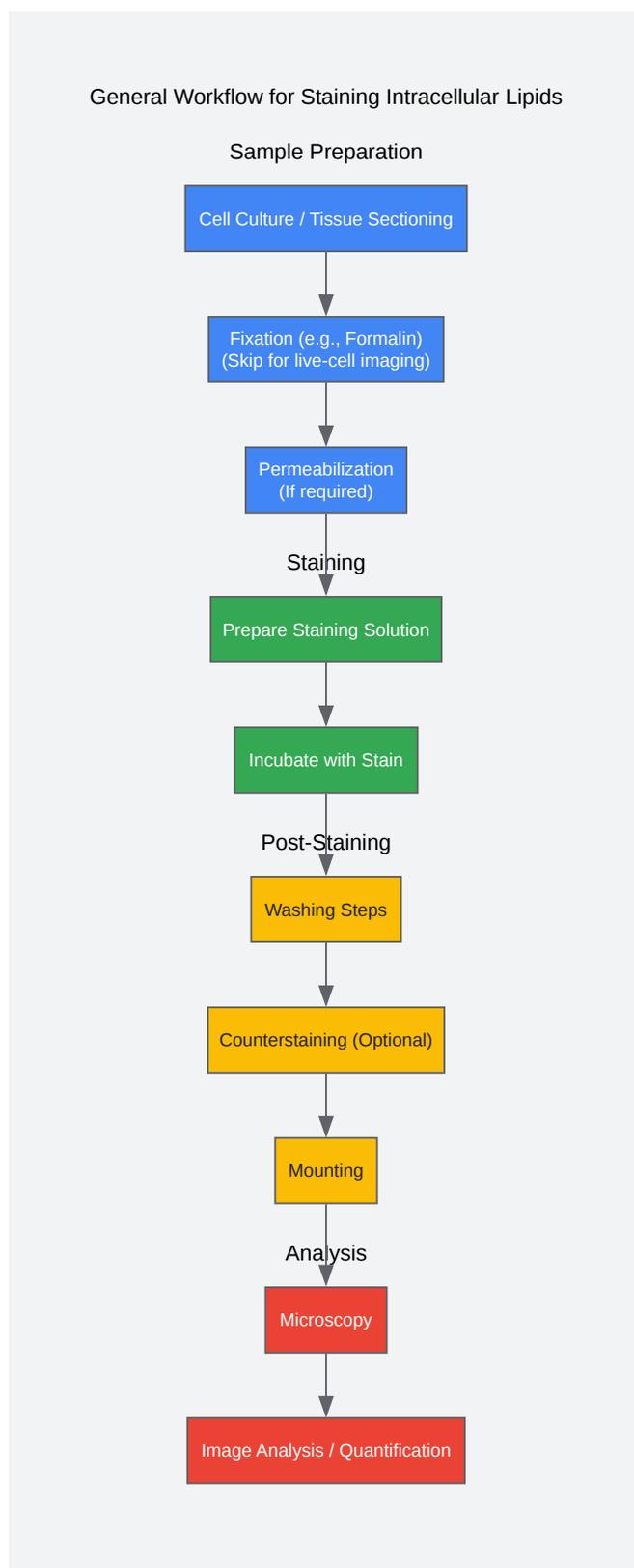
Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.



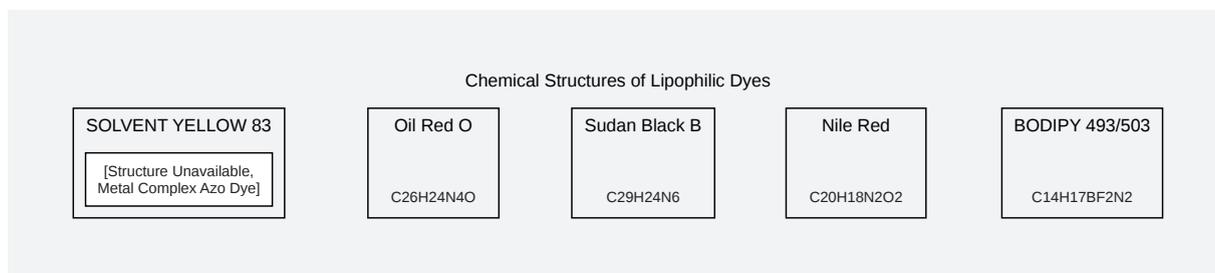
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Caption: A decision tree to guide the selection of an appropriate lipid stain.



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Caption: A generalized experimental workflow for lipid staining in biological samples.



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Caption: A comparison of the chemical structures of the discussed dyes.

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